An In-depth Technical Guide to the Synthesis and Characterization of Ethylenediaminediacetic Acid Dipropionic Acid (EDDADP)
An In-depth Technical Guide to the Synthesis and Characterization of Ethylenediaminediacetic Acid Dipropionic Acid (EDDADP)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethylenediaminediacetic acid dipropionic acid (EDDADP), a versatile chelating agent, holds significant promise in various scientific and therapeutic domains. As a structural analogue of the well-established ethylenediaminetetraacetic acid (EDTA), EDDADP exhibits unique properties owing to the presence of both acetate and propionate functional groups. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, purification, and detailed characterization of EDDADP. It aims to serve as a foundational resource, elucidating the causal relationships behind experimental choices and offering robust protocols for practical application.
Introduction to Ethylenediaminediacetic Acid Dipropionic Acid (EDDADP)
Ethylenediaminediacetic acid dipropionic acid, systematically named N,N'-1,2-Ethanediylbis[N-(carboxymethyl)-β-alanine], is a polyamino-polycarboxylic acid with the molecular formula C₁₂H₂₀N₂O₈ and a molecular weight of 320.3 g/mol .[1] Its structure features a central ethylenediamine backbone symmetrically substituted with two carboxymethyl (acetic acid) and two carboxyethyl (propionic acid) groups. This unique arrangement of donor atoms imparts EDDADP with a strong affinity for metal ions, positioning it as a potent chelating agent.
The presence of both five-membered (from the acetate arms) and six-membered (from the propionate arms) chelate rings upon metal coordination can influence the stability and selectivity of the resulting metal complexes compared to EDTA, which exclusively forms five-membered rings.[2] These structural nuances are critical in applications ranging from heavy metal detoxification to the development of targeted drug delivery systems.[3][4] EDDADP has also been investigated for its potential as a complexing agent with tumor-inhibitory effects.[5]
Molecular Structure of EDDADP:
Caption: Chemical structure of Ethylenediaminediacetic Acid Dipropionic Acid.
Synthesis of Ethylenediaminediacetic Acid Dipropionic Acid
The synthesis of EDDADP can be approached through a multi-step process involving the sequential alkylation of an ethylenediamine derivative. A plausible and efficient synthetic route starts with the commercially available ethylenediamine-N,N'-diacetic acid (EDDA) and proceeds via Michael addition with acrylic acid. This method offers good control over the final product and avoids the harsh conditions associated with direct alkylation with halogenated propionic acids.
Rationale for the Synthetic Approach
The choice of EDDA as the starting material is strategic. EDDA provides the core ethylenediamine-diacetic acid structure, ensuring the correct placement of the two carboxymethyl groups. The subsequent reaction, a Michael addition, is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the secondary amine groups of EDDA act as the nucleophiles, and acrylic acid serves as the Michael acceptor. This reaction is generally high-yielding and proceeds under relatively mild conditions, minimizing the risk of side reactions.
Detailed Experimental Protocol
Materials:
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Acrylic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
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Methanol
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Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
pH meter
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Step-by-Step Procedure:
-
Preparation of the Disodium Salt of EDDA:
-
In a round-bottom flask, dissolve a specific molar quantity of EDDA in deionized water.
-
Slowly add a stoichiometric amount (2 molar equivalents) of a concentrated sodium hydroxide solution while stirring and monitoring the pH. The goal is to deprotonate the carboxylic acid groups of EDDA to form the more reactive disodium salt. Maintain the temperature below 30°C during this exothermic reaction.
-
-
Michael Addition Reaction:
-
To the aqueous solution of the disodium salt of EDDA, add a slight excess (approximately 2.2 molar equivalents) of acrylic acid. The excess acrylic acid helps to drive the reaction to completion.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by periodically taking aliquots and analyzing them using ¹H NMR to observe the disappearance of the starting material signals. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH reaches approximately 2-3. This will protonate the carboxylate groups of EDDADP, causing it to precipitate out of the solution as it is less soluble in its acidic form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration and wash it with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
-
Purification:
-
The crude EDDADP can be purified by recrystallization from hot water or a water-methanol mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
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Caption: Workflow for the synthesis of EDDADP.
Characterization of Ethylenediaminediacetic Acid Dipropionic Acid
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized EDDADP. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of EDDADP. Both ¹H and ¹³C NMR should be performed.
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¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the different types of protons and their connectivity. The expected signals would include:
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A singlet for the ethylene bridge protons (-CH₂-CH₂-).
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A singlet for the carboxymethyl protons (-N-CH₂-COOH).
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Two triplets for the carboxyethyl protons (-N-CH₂-CH₂-COOH), corresponding to the methylene groups adjacent to the nitrogen and the carbonyl group, respectively.
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The broad signal of the carboxylic acid protons, which may exchange with the solvent.
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-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. The expected signals would include:
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A peak for the ethylene bridge carbons.
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A peak for the carboxymethyl carbons.
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Peaks for the two different methylene carbons of the carboxyethyl groups.
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Peaks for the carbonyl carbons of the acetate and propionate groups.
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Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for EDDADP
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethylene bridge (-CH₂-CH₂-) | ~2.8-3.0 | ~50-55 |
| Carboxymethyl (-N-CH₂-COOH) | ~3.2-3.4 | ~55-60 |
| Carboxyethyl (-N-CH₂-CH₂-COOH) | ~2.9-3.1 | ~48-52 |
| Carboxyethyl (-N-CH₂-CH₂-COOH) | ~2.5-2.7 | ~33-37 |
| Carboxylate (-COOH) | ~10-12 (broad) | ~170-175 |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the EDDADP molecule.
Table 2: Characteristic FT-IR Absorption Bands for EDDADP
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |
| C-H stretch (alkane) | 2980-2850 | Medium |
| C=O stretch (carboxylic acid) | 1750-1700 | Strong |
| N-H bend (secondary amine salt) | 1650-1580 | Medium |
| C-N stretch | 1250-1020 | Medium |
| O-H bend (carboxylic acid) | 1440-1395 and 950-910 | Medium, Broad |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of EDDADP. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 321.12. Common fragmentation patterns would involve the loss of carboxylic acid groups and cleavage of the C-N bonds.[6]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound. The calculated values for C₁₂H₂₀N₂O₈ are C: 45.00%, H: 6.29%, and N: 8.75%. The experimentally determined values should be within ±0.4% of the calculated values to confirm the purity of the sample.
Applications in Research and Drug Development
The unique chelating properties of EDDADP make it a compound of interest for various applications, particularly in the fields of medicine and drug development.
Chelation Therapy
Similar to EDTA, EDDADP can be used as a chelating agent for the removal of toxic heavy metals from the body.[3][4][7] The presence of both acetate and propionate arms may offer advantages in terms of selectivity and stability of the metal complexes formed. Further research is needed to fully evaluate its efficacy and safety profile for this application.
Targeted Drug Delivery
The ability of EDDADP to form stable complexes with metal ions can be exploited in the design of targeted drug delivery systems.[8] For instance, EDDADP could be conjugated to a targeting moiety (e.g., an antibody or a peptide) and a therapeutic agent. The chelator could then be used to incorporate a radionuclide for imaging (theranostics) or a metal-based drug for targeted therapy. The stability of the EDDADP-metal complex is crucial to prevent premature release of the metal ion in vivo.
Anticancer Drug Development
The coordination complexes of EDDADP with certain metals, such as platinum or ruthenium, could be investigated for their anticancer activity.[5][9][10][11] The ligand structure plays a critical role in the biological activity of such complexes. The unique stereochemistry and electronic properties of EDDADP-metal complexes may lead to novel mechanisms of action and improved therapeutic indices compared to existing metal-based anticancer drugs.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of Ethylenediaminediacetic Acid Dipropionic Acid. The proposed synthetic route via Michael addition of acrylic acid to EDDA offers a practical and efficient method for its preparation. The detailed characterization protocols, including NMR, FT-IR, and mass spectrometry, are essential for verifying the identity and purity of the synthesized compound. The potential applications of EDDADP in chelation therapy, targeted drug delivery, and anticancer drug development highlight its significance as a versatile platform for scientific and therapeutic innovation. Further exploration of its coordination chemistry and biological activity will undoubtedly unlock its full potential in addressing critical challenges in medicine and beyond.
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